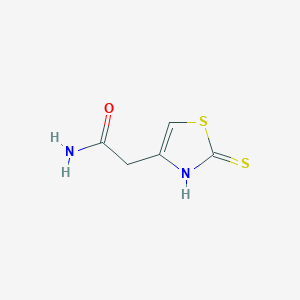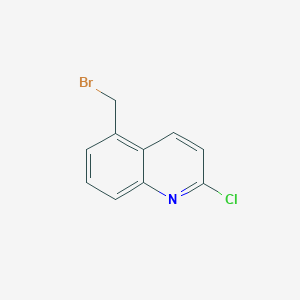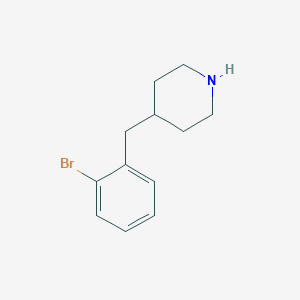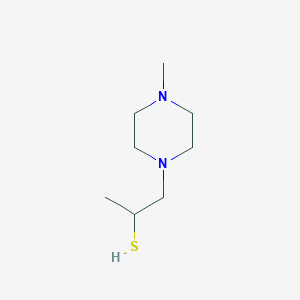
1-Cyclooctenyl acetate
Übersicht
Beschreibung
1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclooctenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.
Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.
Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.
Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
93981-85-2 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
[(1E)-cycloocten-1-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |
InChI-Schlüssel |
GCKRQQJBNDAYRT-JXMROGBWSA-N |
Isomerische SMILES |
CC(=O)O/C/1=C/CCCCCC1 |
Kanonische SMILES |
CC(=O)OC1=CCCCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Trichloro{[4-(chloromethyl)phenyl]methyl}silane](/img/structure/B8519820.png)


![Silane, triethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B8519834.png)
![tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8519844.png)









